
N-(5-chloro-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide, commonly known as CMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of arylacetamide derivatives and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of CMA is not fully understood. However, studies have suggested that CMA exerts its pharmacological effects by modulating various signaling pathways. In cancer cells, CMA induces apoptosis by activating the caspase cascade and inhibiting the NF-κB signaling pathway. In inflammation, CMA inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB and MAPK signaling pathways. In pain management, CMA inhibits the production of prostaglandins by inhibiting the COX-2 enzyme.
Biochemical and Physiological Effects:
CMA has been shown to have various biochemical and physiological effects. In cancer cells, CMA induces apoptosis, inhibits angiogenesis, and inhibits the invasion and migration of cancer cells. In inflammation, CMA inhibits the production of pro-inflammatory cytokines and reduces the infiltration of immune cells. In pain management, CMA alleviates pain by inhibiting the production of prostaglandins.
実験室実験の利点と制限
CMA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with a high yield. It is also relatively stable and can be stored for extended periods without degradation. However, CMA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, CMA has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of CMA. One potential direction is to study the safety and efficacy of CMA in humans. Another direction is to explore the potential of CMA as a therapeutic agent in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of CMA and to identify other signaling pathways that are modulated by CMA.
合成法
The synthesis of CMA involves the reaction of 5-chloro-2-methoxyaniline with 3-methylphenol in the presence of acetic anhydride and a catalyst. The resulting intermediate is then treated with acetic acid and hydrochloric acid to yield CMA. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
CMA has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, CMA has shown promising results as a potential anticancer agent. Studies have shown that CMA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is another area where CMA has been studied. CMA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In the field of pain management, CMA has been studied as a potential analgesic agent. Studies have shown that CMA can alleviate pain by inhibiting the production of prostaglandins.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11-4-3-5-13(8-11)21-10-16(19)18-14-9-12(17)6-7-15(14)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLAXORCTOTGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

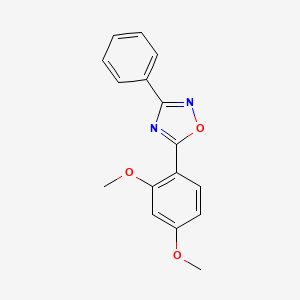
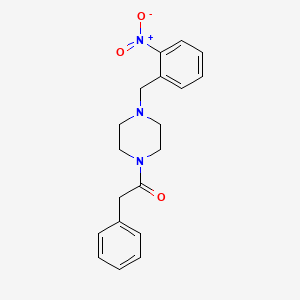

![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)
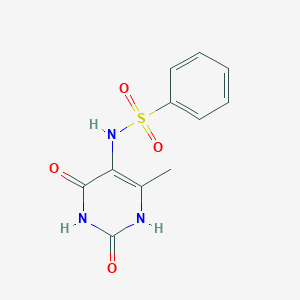
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)

![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)
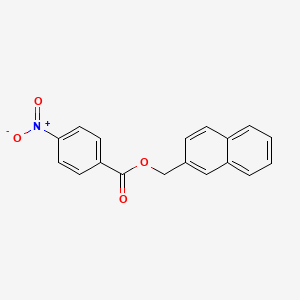
![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
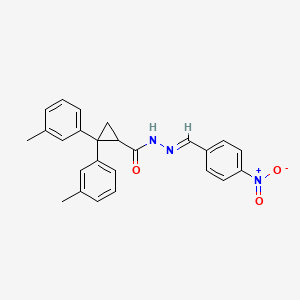
![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)